molecular formula C36H34Cl3NO7 B14095139 Benzyl (2S,3S,4S,5R,6R)-3,4,5-tris(benzyloxy)-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-2-carboxylate

Benzyl (2S,3S,4S,5R,6R)-3,4,5-tris(benzyloxy)-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-2-carboxylate

Cat. No.: B14095139
M. Wt: 699.0 g/mol
InChI Key: BPINMQTUNMBWAP-FVRGGSDBSA-N
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Description

2,3,4-Tri-O-benzyl-a-D-glucuronic acid benzyl ester trichloroacetimidate is a highly fluorinated monosaccharide derivative synthesized from D-glucose. This synthetic oligosaccharide is notable for its ability to be modified with various groups, making it a versatile compound in chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tri-O-benzyl-a-D-glucuronic acid benzyl ester trichloroacetimidate typically involves the protection of hydroxyl groups in D-glucose followed by benzylation. The trichloroacetimidate group is then introduced to form the final compound. Common reagents used in this process include benzyl chloride and trichloroacetonitrile .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows laboratory procedures scaled up for industrial use. This involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Tri-O-benzyl-a-D-glucuronic acid benzyl ester trichloroacetimidate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of glucuronic acid, which can be further utilized in synthetic chemistry .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through its ability to act as a glycosyl donor in glycosylation reactions. It facilitates the formation of glycosidic bonds, which are crucial in the synthesis of oligosaccharides and glycoconjugates. The trichloroacetimidate group acts as a leaving group, enabling the nucleophilic attack by acceptor molecules.

Comparison with Similar Compounds

  • Methyl 2,3,4-Tri-O-benzyl-α-D-glucuronic Acid, Benzyl Ester
  • 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose

Comparison: While similar in structure, 2,3,4-Tri-O-benzyl-a-D-glucuronic acid benzyl ester trichloroacetimidate is unique due to its trichloroacetimidate group, which enhances its reactivity in glycosylation reactions. This makes it a more efficient glycosyl donor compared to its counterparts .

Properties

Molecular Formula

C36H34Cl3NO7

Molecular Weight

699.0 g/mol

IUPAC Name

benzyl (2S,3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate

InChI

InChI=1S/C36H34Cl3NO7/c37-36(38,39)35(40)47-34-32(44-23-27-17-9-3-10-18-27)30(43-22-26-15-7-2-8-16-26)29(42-21-25-13-5-1-6-14-25)31(46-34)33(41)45-24-28-19-11-4-12-20-28/h1-20,29-32,34,40H,21-24H2/t29-,30-,31-,32+,34+/m0/s1

InChI Key

BPINMQTUNMBWAP-FVRGGSDBSA-N

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](O[C@@H]([C@@H]2OCC3=CC=CC=C3)OC(=N)C(Cl)(Cl)Cl)C(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)OC(=N)C(Cl)(Cl)Cl)C(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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